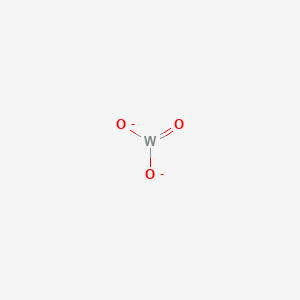![molecular formula C14H16N4O2 B13744590 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline CAS No. 43152-01-8](/img/structure/B13744590.png)
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,5-dimethoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a colorant in various materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The compound can also interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminoazobenzene
- N,N-Dimethyl-4,4′-azodianiline
- Azobenzene
- 2,2′-Dihydroxyazobenzene
Uniqueness
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic rings, which influence its electronic properties and reactivity. This structural feature distinguishes it from other azobenzene derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
43152-01-8 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-12(14(20-2)7-11(13)16)18-17-10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 |
Clave InChI |
QRARLCYNSHOFEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


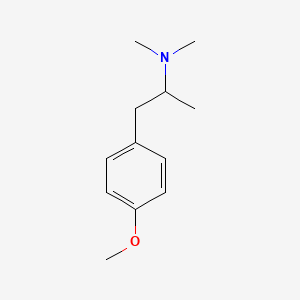

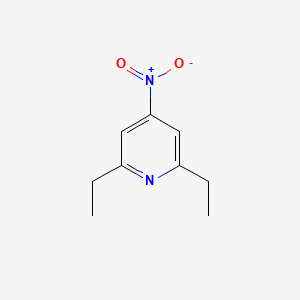
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
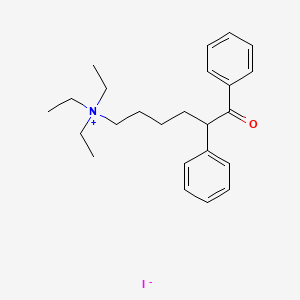


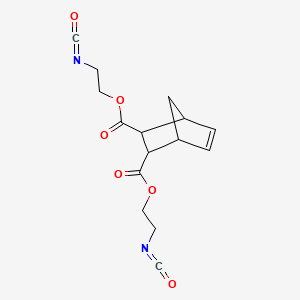
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
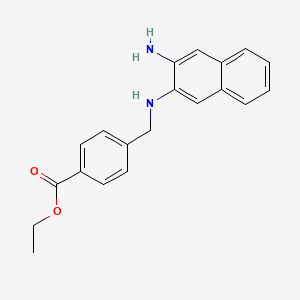
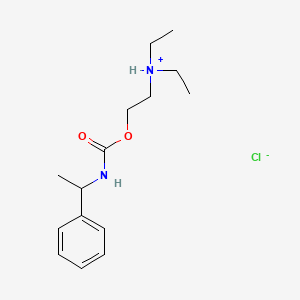
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
